Home > Products > Screening Compounds P31466 > 15-keto Prostaglandin F1alpha
15-keto Prostaglandin F1alpha -

15-keto Prostaglandin F1alpha

Catalog Number: EVT-10900027
CAS Number:
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

15-keto Prostaglandin F1alpha is a significant metabolite in the prostaglandin family, derived from arachidonic acid. This compound plays a crucial role in various physiological processes, including inflammation, vasodilation, and modulation of platelet aggregation. It is synthesized through enzymatic pathways involving cyclooxygenases and specific synthases, leading to its classification as a prostanoid.

Source

15-keto Prostaglandin F1alpha is primarily produced in vascular endothelial cells and other tissues where arachidonic acid is released from membrane phospholipids. The synthesis occurs through the action of cyclooxygenase enzymes, which convert arachidonic acid into various prostaglandins, including 15-keto Prostaglandin F1alpha.

Classification

15-keto Prostaglandin F1alpha belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from fatty acids. Specifically, it is categorized under the subgroup of prostaglandin F series, which are characterized by their roles in various biological functions related to inflammation and homeostasis.

Synthesis Analysis

Methods

The synthesis of 15-keto Prostaglandin F1alpha involves several key enzymatic steps:

  1. Arachidonic Acid Release: Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2.
  2. Cyclooxygenase Activity: Cyclooxygenases (COX-1 and COX-2) convert arachidonic acid into prostaglandin G2.
  3. Conversion to Prostaglandin F1alpha: Prostaglandin G2 is then converted to 6-keto Prostaglandin F1alpha through the action of specific synthases.
  4. Formation of 15-keto Derivative: The unstable 15-hydroperoxy intermediate formed during this process can non-enzymatically convert to 15-keto Prostaglandin F1alpha under physiological conditions .

Technical Details

The synthesis can be monitored using chromatographic techniques such as gas chromatography-mass spectrometry, which allows for the quantification of both the intermediate and final products .

Molecular Structure Analysis

Structure

The molecular formula for 15-keto Prostaglandin F1alpha is C20H30O5. It has a complex structure characterized by multiple rings and functional groups typical of prostaglandins.

Data

  • Molecular Weight: Approximately 350.45 g/mol
  • Structural Features: Contains a cyclopentane ring with hydroxyl groups and a ketone functional group at the 15 position.
Chemical Reactions Analysis

Reactions

15-keto Prostaglandin F1alpha participates in various biochemical reactions:

  • Conversion to Other Prostaglandins: It can be converted back to other prostaglandins through enzymatic pathways involving reductases.
  • Interaction with Receptors: It acts on specific receptors like the prostaglandin E receptor subtype EP2 and EP4, influencing cellular signaling pathways related to inflammation and vasodilation.

Technical Details

The stability and reactivity of 15-keto Prostaglandin F1alpha can be influenced by factors such as pH and the presence of reducing agents, which may affect its biological activity .

Mechanism of Action

Process

The mechanism of action for 15-keto Prostaglandin F1alpha primarily involves its binding to specific G-protein coupled receptors on target cells. This binding initiates a cascade of intracellular signaling events that lead to:

  • Vasodilation: Relaxation of vascular smooth muscle cells.
  • Inhibition of Platelet Aggregation: Reducing the likelihood of thrombosis.
  • Modulation of Inflammatory Responses: Influencing cytokine production and immune cell function.

Data

Studies have shown that increased levels of 15-keto Prostaglandin F1alpha correlate with enhanced vasodilatory responses in various animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures.
  • Reactivity: Exhibits reactivity typical of ketones, particularly in reduction reactions.

Relevant Data or Analyses

Quantitative assays such as enzyme-linked immunosorbent assays have been developed for measuring levels of 15-keto Prostaglandin F1alpha in biological samples, providing insights into its physiological roles .

Applications

Scientific Uses

15-keto Prostaglandin F1alpha has several applications in scientific research:

  • Biomarker Studies: Used as an indicator for prostaglandin synthesis in various tissues.
  • Pharmacological Research: Investigated for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory properties.
  • Inflammation Studies: Explored for its role in modulating inflammatory responses in conditions like arthritis and other inflammatory diseases.
Biosynthesis and Metabolic Pathways of 15-Keto Prostaglandin F1α

Enzymatic Conversion via 15-Hydroxy Prostaglandin Dehydrogenase (15-PGDH)

15-keto Prostaglandin F1α (15-keto PGF1α) is formed through the NAD+-dependent oxidation of the 15-hydroxyl group of its precursor, PGF1α, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is ubiquitously expressed in vascular tissues and initiates the primary inactivation pathway for prostaglandins. The reaction proceeds as follows:

PGF1α + NAD⁺ → 15-keto PGF1α + NADH + H⁺

The metabolic fate of prostacyclin (PGI₂) is closely linked to 15-keto PGF1α formation. PGI₂ undergoes spontaneous hydrolysis in vivo to form 6-keto PGF1α, which serves as a substrate for 15-PGDH. This yields 6,15-diketo-13,14-dihydro PGF1α—a stable metabolite detected in plasma and urine [1] [8]. In bovine aortic endothelial cells, glutathione (GSH) levels critically regulate this pathway: Depletion of intracellular GSH shifts PGI₂ synthesis toward 15-keto metabolites due to impaired stabilization of prostacyclin synthase [2].

Table 1: Major Metabolites of Prostacyclin (PGI₂) and 6-keto PGF1α in Humans

PrecursorMetaboliteRelative Abundance (%)Identifying Characteristics
ProstacyclinDinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid20.5%Major urinary metabolite; β-oxidation product
ProstacyclinDinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid19.7%Dicarboxyl metabolite via ω-oxidation
6-keto PGF1α6,15-diketo-13,14-dihydro PGF1α5.7%Stable plasma biomarker; 15-PGDH + reductase product
6-keto PGF1α15-keto PGF1αDetected (exact % NS)Intermediate in inactivation pathway

Role of Beta-Oxidation and Omega-Oxidation in Metabolic Processing

Following 15-PGDH-mediated oxidation, 15-keto PGF1α undergoes further enzymatic modifications:

  • Beta (β)-oxidation: Shortens the carboxylic acid side chain by two-carbon units, producing dinor and tetranor metabolites. In humans, infusion studies identified dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid (20.5% abundance) and dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid (19.7% abundance) as major urinary metabolites of prostacyclin, confirming active β-oxidation [1].
  • Omega (ω)-oxidation: Hydroxylates the terminal methyl group (C18–C20) of the alkyl chain, forming dicarboxylic acid derivatives (e.g., dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid). This pathway competes with β-oxidation and is prominent in hepatic tissues [1] [8].
  • Reductase activity: 15-ketoprostaglandin Δ¹³-reductase reduces the C13–C14 double bond, converting 15-keto PGF1α to 6,15-diketo-13,14-dihydro PGF1α. This metabolite exhibits prolonged half-life in circulation, making it a stable biomarker [4] [8].

Comparative Analysis of Metabolic Fate Across Species

Metabolic processing of 15-keto PGF1α varies significantly among mammals:

  • Felines: Exhibit rapid conversion of 15-keto PGF1α to 6,15-diketo-13,14-dihydro PGF1α, with shorter plasma half-lives than rabbits. This suggests enhanced reductase activity [4].
  • Rabbits: Cerebral microvessels prioritize 6-keto PGF1α release over PGE₂. Under hypoxic conditions (95% N₂/5% CO₂), 6-keto PGF1α synthesis declines significantly, indicating oxygen-dependent regulation of prostacyclin metabolism [3].
  • Canines: In the ductus arteriosus, smooth muscle cells at sites of intimal thickening show elevated PGI₂ synthase and 6-keto PGF1α, implying tissue-specific metabolic roles. No PGDH activity was detected here, contrasting with humans [5].
  • Bovines: Aortic endothelial cells convert prostaglandin G₂ (PGG₂) to 6,15-diketo PGF1α via 15-hydroperoxy-PGI₂. Ferrous ions regulate this shift—chelation by Desferal increases PGI₂ production [2].

Table 2: Species-Specific Variations in 15-keto PGF1α Metabolism

SpeciesKey Metabolic FeatureFunctional ImplicationDetected Metabolites
HumanDominant β- and ω-oxidationDinor/dicarboxyl metabolites as major urinary productsDinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid [1]
FelineRapid 13,14-reductionShorter 15-keto PGF1α half-life6,15-diketo-13,14-dihydro PGF1α [4]
RabbitOxygen-dependent 6-keto PGF1α releaseHypoxia reduces prostacyclin metabolite synthesis6-keto PGF1α (decreased in hypoxia) [3]
CanineTissue-specific absence of PGDH in ductus arteriosusEnhanced local prostacyclin activity6-keto PGF1α (no 15-keto detected) [5]
BovineGlutathione-dependent 15-keto formationOxidant injury shifts synthesis to 15-keto metabolites6,15-diketo PGF1α [2]

Analytical Detection and Structural Characterization

15-keto PGF1α is identified using advanced analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methoxime methyl ester trimethylsilyl ether), key fragmentation ions include m/z 569 (molecular ion) and m/z 481 (loss of trimethylsilyl group) [1] [8].
  • ELISA: Commercial assays show 76.77% cross-reactivity with 15-keto PGF1α but only 0.66% with 15-keto PGF2α, enabling selective quantification in plasma [4].
  • Structural Attributes: The IUPAC name is 7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid (Molecular Formula: C₂₀H₃₆O₅; MW: 356.5 g/mol). The C15 ketone group and trans (E) double bond in the octenyl side chain are critical for metabolic stability [4].

Table 3: Analytical Methods for 15-keto PGF1α Detection

MethodSample PreparationKey IdentifiersApplications
GC-MSDerivatization to MO-TMS derivativesm/z 569, 481Quantification in urine [1]
ELISANone (direct plasma analysis)76.77% cross-reactivityPlasma biomarker studies [4]
HPLC-UVReverse-phase separationUV absorption at 200 nmDetection in cell incubations [7]

Properties

Product Name

15-keto Prostaglandin F1alpha

IUPAC Name

7-[(2R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-19,22-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16?,17-,18?,19?/m1/s1

InChI Key

QPXXPLNAYDQELM-ZYCUGDQCSA-N

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1C(CC(C1CCCCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.